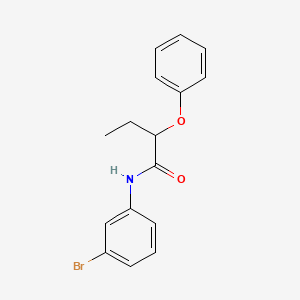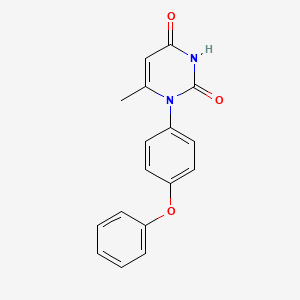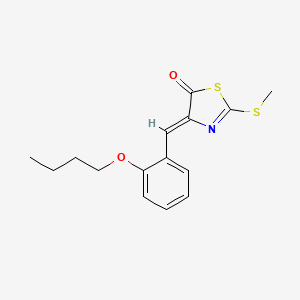
5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide, also known as AZD-8797, is a chemical compound that has been extensively studied for its therapeutic potential in various diseases. This compound belongs to the class of sulfonamide drugs and has been found to exhibit promising results in preclinical studies.
Aplicaciones Científicas De Investigación
5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide has been studied for its therapeutic potential in various diseases, including cancer, inflammation, and cardiovascular diseases. In preclinical studies, 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide has been found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide has been found to have a protective effect on the heart by reducing oxidative stress and inflammation.
Mecanismo De Acción
The mechanism of action of 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide involves the inhibition of the enzyme 12-lipoxygenase (12-LOX). 12-LOX is an enzyme that is involved in the production of pro-inflammatory mediators and is upregulated in various diseases, including cancer, inflammation, and cardiovascular diseases. By inhibiting 12-LOX, 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide reduces the production of pro-inflammatory mediators and promotes apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide has been found to exhibit potent anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide has been found to have a protective effect on the heart by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide is its potent anti-inflammatory and anti-cancer effects, making it a promising therapeutic agent for various diseases. Additionally, 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide has been found to have a good safety profile in preclinical studies. However, one limitation of 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of 12-LOX, which may have improved efficacy and fewer side effects compared to 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide. Additionally, the therapeutic potential of 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide in other diseases, such as neurodegenerative diseases and metabolic disorders, should be explored. Furthermore, the development of novel drug delivery systems for 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide may improve its bioavailability and efficacy.
Métodos De Síntesis
The synthesis of 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide involves the reaction of 5-(1-azepanylcarbonyl)-2-methylbenzenesulfonamide with phenylboronic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction, resulting in the formation of 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide. The purity of the compound is typically achieved through recrystallization and column chromatography.
Propiedades
IUPAC Name |
5-(azepane-1-carbonyl)-2-methyl-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-16-11-12-17(20(23)22-13-7-2-3-8-14-22)15-19(16)26(24,25)21-18-9-5-4-6-10-18/h4-6,9-12,15,21H,2-3,7-8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPUEISOXTZUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCCCC2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-fluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5101184.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5101189.png)
![2,4-dimethyl-N-[(5-phenyl-2-furyl)methyl]-3-furamide](/img/structure/B5101195.png)
![1-(2-methylphenyl)-4-[1-(phenoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B5101213.png)
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]nicotinamide](/img/structure/B5101219.png)

![2,4-dichloro-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5101232.png)
![2,4-dimethyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5101235.png)
![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-3-bromobenzamide](/img/structure/B5101241.png)
![2-imino-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B5101244.png)

![3-chloro-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B5101265.png)

![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl methanesulfonate](/img/structure/B5101268.png)